N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
Description
Properties
CAS No. |
647030-55-5 |
|---|---|
Molecular Formula |
C20H17N5O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H17N5O/c1-26-16-9-5-8-15(12-16)23-20-21-11-10-17(25-20)18-13-22-19(24-18)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,24)(H,21,23,25) |
InChI Key |
AXHUOQPRYYIRMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=CC(=N2)C3=CN=C(N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Method A: Multi-Step Synthesis
Esterification : Reacting 3-methoxybenzoic acid with methanol in the presence of sulfuric acid to yield methyl ester.
Formation of Key Intermediate : Using lithium bis(trimethylsilyl)amide in THF at low temperatures to create an intermediate that will undergo further reactions.
Cyclization to Imidazole : The intermediate is treated with hydrobromic acid in DMSO followed by cyclization with benzaldehyde to form the imidazole ring.
Final Coupling Reaction : The resulting imidazole derivative is coupled with a pyrimidine derivative using a coupling agent like EDCI or DCC to yield the target compound.
Method B: One-Pot Synthesis
An alternative approach involves a one-pot synthesis where all reactants are combined simultaneously under optimized conditions, potentially enhancing yield and reducing reaction time.
Considerations for Optimization
Factors influencing yield and purity include:
Reaction Conditions : Temperature, solvent choice, and reaction time must be optimized for each step.
Purification Techniques : Post-synthesis purification using column chromatography or recrystallization is essential to obtain high-purity compounds.
Challenges and Solutions
Challenges may arise during synthesis due to side reactions or low yields in specific steps. Utilizing protective groups during sensitive reactions and optimizing reaction conditions can mitigate these issues.
The preparation of this compound involves intricate multi-step synthetic pathways that require careful optimization of reaction conditions and reagents. Continued research into these methodologies will enhance the efficiency and efficacy of synthesizing this promising compound for therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine
- Structure : Replaces the 3-methoxyphenyl and imidazole groups with pyridin-2-yl and thiazol-5-yl substituents.
- Therapeutic Use : Patented as CDK4/6 inhibitors for breast cancer treatment, highlighting the role of heterocyclic substituents in kinase targeting .
- Key Difference : Thiazole may offer stronger hydrogen-bonding interactions compared to imidazole, but the absence of a methoxy group could reduce solubility.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine
- Structure : Contains a nitro-substituted phenyl ring and a dimethylthiazole group.
- Pharmacological Profile : Nitro groups often correlate with antibacterial or antiparasitic activity, diverging from the kinase-inhibitor focus of the parent compound .
Pharmacological and Physicochemical Properties
Key Research Findings
- Kinase Inhibition : Pyrimidin-2-amine derivatives with heterocyclic substituents (e.g., thiazole, imidazole) show potent CDK4/6 inhibition, as seen in preclinical studies of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
